molecular formula C13H14N2O2 B3237165 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1381947-12-1

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3237165
CAS No.: 1381947-12-1
M. Wt: 230.26 g/mol
InChI Key: UNSWOYFJDVYMHZ-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by an isopropyl group at the 1-position of the indole ring and a 2-oxoacetamide moiety at the 3-position. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects .

Properties

IUPAC Name

2-oxo-2-(1-propan-2-ylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(2)15-7-10(12(16)13(14)17)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSWOYFJDVYMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1-isopropyl-1H-indole-3-carboxaldehyde with an appropriate amine, followed by oxidation to form the oxoacetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .

Scientific Research Applications

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Anticancer Activity
  • Adamantane Derivatives (e.g., 5r) : Exhibit IC50 values of 10.56 ± 1.14 µM against HepG2 liver cancer cells, with selectivity over HeLa and MCF7 cells. Mechanism involves caspase-8 and caspase-3 activation, PARP cleavage, and G2/M cell cycle arrest .
  • D-24851 : Shows potent activity against multidrug-resistant tumors (e.g., Yoshida AH13 sarcomas) via microtubule destabilization, without neurotoxicity .
  • Methoxy-Substituted Analogs : Compounds like 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide may exhibit altered pharmacokinetics due to increased polarity .

Structure-Activity Relationships (SAR) :

  • Hydrophobic Groups : Adamantane and benzyl substituents enhance cytotoxicity, likely by improving target binding or membrane penetration .
  • N-Substituents : Aromatic amines (e.g., 4-fluorophenyl in 5b) improve potency compared to alkyl amines (e.g., ethyl in ) .
  • Caspase Activation : Bulky groups (e.g., adamantane) correlate with caspase-8-dependent apoptosis, whereas simpler analogs may lack this specificity .

Selectivity and Toxicity Profiles

  • Adamantane Derivatives : Selective toward HepG2 cells (IC50 ~10 µM) but less active against HeLa and MCF7 .
  • D-24851: No neurotoxicity observed at curative doses, unlike vincristine or paclitaxel .
  • Safety Data : Analogs like 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide have documented safety profiles under GHS guidelines, though specific data for the target compound are lacking .

Biological Activity

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by the presence of an indole ring fused with an acetamide moiety. The synthesis of this compound typically involves the reaction of isopropylindole derivatives with acetic anhydride or related reagents under controlled conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound showed a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
  • Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis with promising results, suggesting its potential as a therapeutic agent for tuberculosis .

Summary of Antimicrobial Activity

MicroorganismMIC (μg/mL)
MRSA0.98
Mycobacterium tuberculosisTBD

Antitumor Activity

The antitumor effects of this compound have been extensively studied.

  • Solid Tumors : It has shown significant activity against various solid tumors, particularly colon and lung cancers. In vitro studies indicated that the compound selectively inhibits the growth of cancer cells while sparing normal cells .
  • Cell Lines Tested : The compound was tested against several human tumor cell lines, including HT 29 (colon carcinoma) and H460M (lung carcinoma), demonstrating cytotoxicity via the MTT assay method .

Summary of Antitumor Activity

Cancer TypeCell LineCytotoxicity Detected
Colon CancerHT 29Yes
Lung CancerH460MYes

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function, inhibiting protein synthesis which is crucial for bacterial growth and survival.
  • Induction of Apoptosis in Cancer Cells : It is believed to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • A study reported its use in combination therapies for treating resistant strains of bacteria, showing enhanced efficacy when paired with traditional antibiotics.
  • Another investigation into its antitumor properties revealed that it could significantly reduce tumor size in animal models when administered at specific dosages over a defined period.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide?

Answer: The synthesis typically involves multi-step reactions:

  • Indole core functionalization : Introduction of the isopropyl group at the N1 position via alkylation using isopropyl halides or Mitsunobu conditions .
  • Oxoacetamide formation : Coupling of the indole-3-yl intermediate with oxoacetic acid derivatives. For example, HATU/DIPEA-mediated amidation in DMF is effective for forming the acetamide bond .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. Key Table: Common Reagents and Conditions

StepReagents/ConditionsPurposeReference
AlkylationIsopropyl iodide, NaH, DMFN1-substitution
AmidationHATU, DIPEA, DMFAcetamide bond formation
CrystallizationDMF/AcOH (1:1)Purification

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR/Raman : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indole NH stretches (~3400 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for isopropyl (δ 1.2–1.5 ppm, doublet) and indole H2/H4 protons (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and quaternary indole carbons (δ ~120–135 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C3-C2-O1 ~120°) and confirms stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Vibrational analysis : Match computed IR/Raman spectra with experimental data to validate conformers .
  • Solvent effects : COSMO-RS models assess solubility and stability in polar aprotic solvents (e.g., DMSO) .

Q. Key Table: Computational Parameters (DFT)

MethodBasis SetProperty AnalyzedReference
B3LYP6-311++G(d,p)HOMO-LUMO gap
M06-2Xdef2-TZVPSolvation energy

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-validation : Combine X-ray crystallography (definitive bond lengths/angles) with NMR/IR to resolve ambiguities. For example, crystal structures confirmed the planar conformation of the indole-oxoacetamide moiety .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NH signals in crowded NMR regions .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers (e.g., isopropyl group dynamics) .

Q. What challenges arise in optimizing reaction yields for indole-3-yl acetamide derivatives?

Answer:

  • Steric hindrance : Bulky isopropyl groups reduce coupling efficiency. Solutions: Use excess HATU (1.5 equiv) or switch to EDC/HOBt .
  • Byproduct formation : Competing N-alkylation during indole functionalization. Mitigation: Lower reaction temperatures (0–5°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade acid-sensitive intermediates. Alternative: THF/water mixtures .

Q. Key Table: Yield Optimization Strategies

IssueSolutionYield ImprovementReference
Steric hindranceHATU (1.5 equiv)72% → 85%
Byproducts0°C alkylation60% → 78%
Solvent degradationTHF/H₂O (4:1)50% → 65%

Q. How does the isopropyl substituent influence the biological activity of indole derivatives?

Answer:

  • Lipophilicity : Isopropyl groups enhance membrane permeability (logP increase by ~0.5 units), critical for CNS-targeted compounds .
  • Steric effects : Bulky substituents modulate binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
  • Metabolic stability : Isopropyl reduces oxidative metabolism compared to ethyl/methoxy analogs, as shown in microsomal assays .

Q. What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Answer:

  • Packing motifs : Hydrogen bonding between acetamide NH and carbonyl groups forms 1D chains, influencing solubility .
  • Torsion angles : The dihedral angle between indole and oxoacetamide planes (~15°) affects π-π stacking interactions .
  • Thermal parameters : Anisotropic displacement parameters (ADPs) reveal conformational flexibility in the isopropyl group .

Q. Key Table: Crystallographic Data

ParameterValueReference
Space groupP2₁/c
Bond length (C=O)1.21 Å
Dihedral angle14.8°

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide

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